N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazoles are another class of five-membered heterocyclic compounds that have been gaining immense attention in the scientific community in recent years.
Synthesis Analysis
Thiazoles and pyrazoles can be synthesized from commercially available compounds. For example, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide can be prepared from 2-pyridinecarboxylic acid .Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively. They resemble pyridine and pyrimidine in their physico-chemical properties . Pyrazoles contain two nitrogen atoms in a five-membered ring.Chemical Reactions Analysis
Thiazoles and pyrazoles can undergo various chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized and characterized using various spectroscopic methods, demonstrating the compound's role in developing new materials with potential applications in thermal stability, optoelectronics, and as intermediates for further chemical transformations (Kumara et al., 2018). These compounds exhibit specific interactions and conformational behaviors crucial for designing materials with desired physical properties.
- The process of synthesizing novel analogs, including the involvement of pyrazole derivatives, has been explored for their antibacterial activity, indicating the compound's utility in drug discovery and the development of new antimicrobial agents (Palkar et al., 2017).
Pharmacological Applications
- Research into thiazole-aminopiperidine hybrid analogues, which may include structures related to the query compound, has identified novel Mycobacterium tuberculosis GyrB inhibitors. These findings highlight the compound's potential application in developing new antituberculosis treatments (Jeankumar et al., 2013).
- Investigations into pyrazole carboxamide derivatives have demonstrated their nematocidal activity, suggesting the use of such compounds in agricultural settings to protect crops from nematode pests (Zhao et al., 2017).
Material Science and Chemistry
- The study of novel pyrazole-based compounds for their non-linear optical properties and electronic structures, through DFT calculations and experimental characterizations, reveals their potential in materials science, especially in developing optoelectronic devices and sensors (Kanwal et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-10-7-12(20-8-10)13(19)15-5-3-11-9-21-14(17-11)18-6-2-4-16-18/h2,4,6-9H,3,5H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAYSDZRHHSFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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